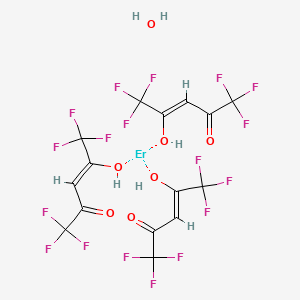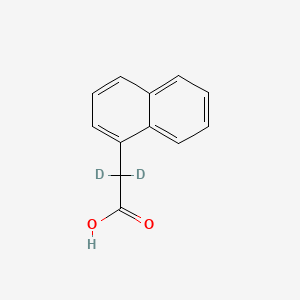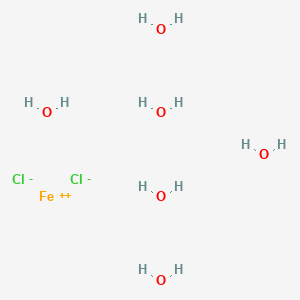
Iron(ii)chloride hexahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron(2+) chloride–water (1/2/6), also known as ferrous chloride hexahydrate, is a chemical compound with the formula FeCl₂·6H₂O. This compound is a hydrated form of iron(2+) chloride and is commonly encountered as greenish crystals. It is highly soluble in water and exhibits deliquescent properties, meaning it can absorb moisture from the air and dissolve in it .
Preparation Methods
Synthetic Routes and Reaction Conditions: Iron(2+) chloride hexahydrate can be synthesized by reacting iron with hydrochloric acid. The reaction is as follows: [ \text{Fe} + 2\text{HCl} \rightarrow \text{FeCl}_2 + \text{H}_2 ] The resulting iron(2+) chloride solution is then crystallized to obtain the hexahydrate form .
Industrial Production Methods: In industrial settings, iron(2+) chloride is produced by treating scrap iron with hydrochloric acid. The process involves adding excess hydrochloric acid to iron, forming a solution of iron(2+) chloride, which is then crystallized to yield the hexahydrate form .
Chemical Reactions Analysis
Types of Reactions: Iron(2+) chloride hexahydrate undergoes various chemical reactions, including:
Oxidation: Iron(2+) chloride can be oxidized to iron(3+) chloride in the presence of oxygen. [ 4\text{FeCl}_2 + \text{O}_2 + 4\text{HCl} \rightarrow 4\text{FeCl}_3 + 2\text{H}_2\text{O} ]
Reduction: It can act as a reducing agent in reactions with oxidizing agents like potassium permanganate. [ 5\text{FeCl}_2 + \text{MnO}_4^- + 8\text{H}^+ \rightarrow 5\text{Fe}^{3+} + \text{Mn}^{2+} + 4\text{H}_2\text{O} ]
Substitution: Iron(2+) chloride can undergo substitution reactions with other halides or ligands.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, potassium permanganate.
Reducing Agents: Hydrogen gas, other metals.
Reaction Conditions: Acidic or neutral pH, presence of water or other solvents.
Major Products Formed:
Oxidation: Iron(3+) chloride.
Reduction: Iron(3+) ions, manganese(2+) ions.
Substitution: Various iron complexes depending on the substituent used.
Scientific Research Applications
Iron(2+) chloride hexahydrate has numerous applications in scientific research and industry:
Chemistry: Used as a reducing agent in organic synthesis and as a Lewis acid in Friedel-Crafts reactions.
Biology: Employed in the synthesis of iron complexes for biological studies.
Medicine: Investigated for its potential use in treating iron deficiency and other medical conditions.
Industry: Utilized in wastewater treatment for the removal of phosphates and purification of drinking water. .
Mechanism of Action
The mechanism by which iron(2+) chloride hexahydrate exerts its effects involves its ability to act as a reducing agent and participate in redox reactions. It can donate electrons to oxidizing agents, thereby reducing them while itself being oxidized to iron(3+). This redox activity is crucial in various chemical and biological processes .
Comparison with Similar Compounds
- Iron(2+) Fluoride (FeF₂)
- Iron(2+) Bromide (FeBr₂)
- Iron(2+) Iodide (FeI₂)
- Cobalt(2+) Chloride (CoCl₂)
- Manganese(2+) Chloride (MnCl₂)
- Copper(2+) Chloride (CuCl₂)
Comparison: Iron(2+) chloride hexahydrate is unique due to its high solubility in water and its ability to form hydrated crystals. Compared to other iron(2+) halides, it is more commonly used in industrial applications such as wastewater treatment and etching of printed circuit boards. Its deliquescent nature also sets it apart from other similar compounds .
Properties
CAS No. |
18990-23-3 |
|---|---|
Molecular Formula |
Cl2FeH12O6 |
Molecular Weight |
234.835 |
IUPAC Name |
iron(2+);dichloride;hexahydrate |
InChI |
InChI=1S/2ClH.Fe.6H2O/h2*1H;;6*1H2/q;;+2;;;;;;/p-2 |
InChI Key |
WOSISLOTWLGNKT-UHFFFAOYSA-L |
SMILES |
O.O.O.O.O.O.[Cl-].[Cl-].[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


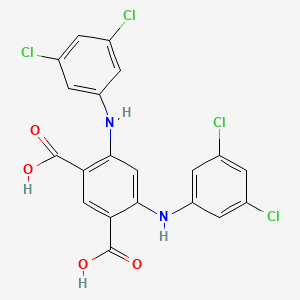
![N-[(Z)-[(3Z)-3-(pyridin-2-ylhydrazinylidene)butan-2-ylidene]amino]pyridin-2-amine](/img/structure/B579547.png)
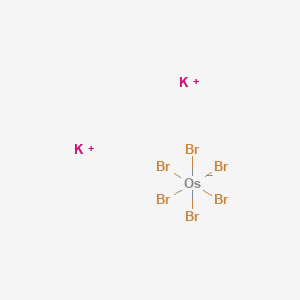
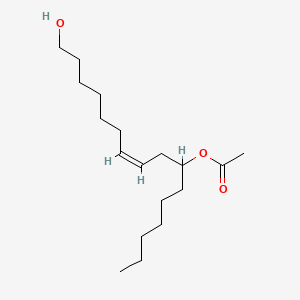
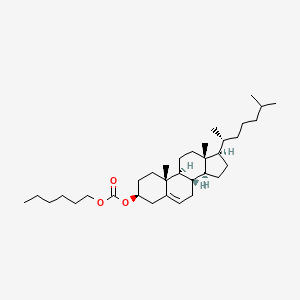
![methyl (2S,3R,4S)-3-ethenyl-4-[[(1R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate](/img/structure/B579552.png)
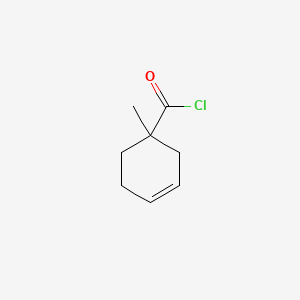
![3-(4-Phenyl-3-oxatricyclo[4.2.1.02,5]nonan-4-yl)pyridine](/img/structure/B579556.png)



